2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
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Overview
Description
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is a chemical compound with the molecular formula C8H8BrN3S. It is known for its intriguing properties and diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity. The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methylene]hydrazinecarbothioamide
- 2-[(4-Fluorophenyl)methylene]hydrazinecarbothioamide
- 2-[(4-Methylphenyl)methylene]hydrazinecarbothioamide
Uniqueness
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
94794-27-1 |
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Molecular Formula |
C8H8BrN3S |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(Z)-(4-bromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5- |
InChI Key |
HMOSVEOPAUPPHT-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=S)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)Br |
Origin of Product |
United States |
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